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Compound of Interest

Compound Name: Fmoc-NH-PEG5-CH2COOH

Cat. No.: B607503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Fmoc-NH-PEG5-CH2COOH is a heterobifunctional linker widely utilized in bioconjugation,

drug delivery, and peptide synthesis. This technical guide provides a comprehensive overview

of its chemical properties, detailed experimental protocols for its use, and visual

representations of common workflows. The molecule incorporates a

fluorenylmethyloxycarbonyl (Fmoc) protected amine, a terminal carboxylic acid, and a

hydrophilic five-unit polyethylene glycol (PEG) spacer. This unique structure offers versatility for

sequential and orthogonal conjugation strategies. This document serves as a detailed resource

for researchers and professionals in the fields of chemistry, biology, and pharmacology, aiming

to facilitate the effective application of this versatile linker in their research and development

endeavors.

Core Chemical and Physical Properties
Fmoc-NH-PEG5-CH2COOH is a well-defined, monodisperse PEG derivative. The Fmoc

protecting group provides a stable linkage that can be readily cleaved under basic conditions to

yield a primary amine. The terminal carboxylic acid can be activated for conjugation to primary

amines, forming a stable amide bond. The PEG spacer enhances the solubility of the molecule

and its conjugates in aqueous media, a critical feature for many biological applications.
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Table 1: General Properties of Fmoc-NH-PEG5-
CH2COOH

Property Value Source(s)

CAS Number 635287-26-2 [1][2]

Molecular Formula C27H35NO9 [1][2]

Molecular Weight 517.6 g/mol [1]

Appearance Viscous Liquid or Solid

Purity ≥95%

Table 2: Solubility and Storage
Property Recommendation Source(s)

Solubility
Soluble in polar organic

solvents (e.g., DMF, DMSO)

Storage Temperature -20°C to -5°C

Storage Conditions Keep in a dry and dark place.

Experimental Protocols
The utility of Fmoc-NH-PEG5-CH2COOH lies in the reactivity of its two terminal functional

groups. The following protocols provide detailed methodologies for the deprotection of the

Fmoc group and the activation and conjugation of the carboxylic acid group.

Fmoc Group Deprotection
The Fmoc group is a base-labile protecting group commonly removed using a solution of

piperidine in an organic solvent.

Materials:

Fmoc-NH-PEG5-CH2COOH conjugate
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20% (v/v) Piperidine in Dimethylformamide (DMF)

Dimethylformamide (DMF)

Reaction vessel

Shaker or magnetic stirrer

Procedure:

Dissolve the Fmoc-protected compound in a minimal amount of DMF in a reaction vessel.

Add the 20% piperidine in DMF solution to the reaction vessel. A common ratio is 10 mL of

deprotection solution per gram of resin in solid-phase synthesis.

Agitate the mixture at room temperature for 10-20 minutes.

Monitor the deprotection reaction by a suitable analytical method (e.g., TLC or LC-MS).

Once the reaction is complete, remove the deprotection solution by filtration (for solid-phase

synthesis) or proceed with purification (for solution-phase synthesis).

Wash the product extensively with DMF to remove residual piperidine and the

dibenzofulvene-piperidine adduct.

Carboxylic Acid Activation and Amine Coupling
The terminal carboxylic acid of Fmoc-NH-PEG5-CH2COOH can be activated to form an active

ester, which then readily reacts with primary amines to form a stable amide bond. A common

method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-

hydroxysuccinimide (NHS).

Materials:

Fmoc-NH-PEG5-CH2COOH

Molecule with a primary amine (e.g., protein, peptide, or other linker)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or sulfo-NHS

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching solution (e.g., hydroxylamine or Tris buffer)

Reaction vessel

Procedure:

Dissolve Fmoc-NH-PEG5-CH2COOH in the Activation Buffer.

Add EDC and NHS (or sulfo-NHS) to the solution. A typical molar ratio is a slight excess of

EDC and NHS relative to the carboxylic acid.

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

Dissolve the amine-containing molecule in the Coupling Buffer.

Add the activated Fmoc-NH-PEG5-CH2COOH solution to the amine-containing solution.

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle mixing.

Quench the reaction by adding a quenching solution to consume any unreacted active

esters.

Purify the resulting conjugate using an appropriate method, such as size-exclusion

chromatography or dialysis, to remove unreacted reagents and byproducts.

Applications and Workflows
Fmoc-NH-PEG5-CH2COOH is a versatile tool in various bioconjugation and drug delivery

applications. Its bifunctional nature allows for its use as a linker in solid-phase peptide

synthesis and in the construction of complex biomolecules like antibody-drug conjugates

(ADCs).
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Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Fmoc-NH-PEG5-CH2COOH can be used as a hydrophilic spacer to improve the

properties of the resulting peptide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to Fmoc-NH-PEG5-CH2COOH:
Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607503#fmoc-nh-peg5-ch2cooh-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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